molecular formula C4H5N3 B1583200 3-Methyl-1,2,4-triazine CAS No. 24108-33-6

3-Methyl-1,2,4-triazine

Cat. No.: B1583200
CAS No.: 24108-33-6
M. Wt: 95.1 g/mol
InChI Key: RQAQLPFCVVKMSH-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their three nitrogen atoms within a six-membered ring structure. This particular compound, this compound, is characterized by a methyl group attached to the first carbon atom of the triazine ring.

Mechanism of Action

Target of Action

3-Methyl-1,2,4-triazine is a derivative of the triazine family, which is known to interact with various targets. Triazine derivatives have been reported to inhibit targets like mTOR- kinase, PIP3-kinase, and epidermal growth factor . .

Mode of Action

Triazine herbicides, a related group of compounds, are known to inhibit the electron transport chain in the light-dependent reactions of photosynthesis . The 1,2,4-triazines can react with electron-rich dienophiles in an inverse electron demand Diels-Alder reaction . This might provide some insight into the potential mode of action of this compound.

Biochemical Pathways

Triazine derivatives are known to inhibit kinase pathways . The 1,2,4-triazines can react with alkynes to form pyridine rings , which might affect various biochemical pathways.

Pharmacokinetics

A study on a related compound, 6-hydroxy-1,2,4-triazine-3,5(2h,4h)-dione, showed that it is metabolically resistant to o-glucuronidation . This might suggest that this compound could have similar properties, potentially affecting its ADME properties and bioavailability.

Result of Action

Triazine derivatives are known to exhibit various biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, and anti-protozoal effects .

Action Environment

Triazine herbicides, a related group of compounds, are known to be persistent in the environment . This might suggest that environmental factors such as soil composition and water availability could potentially influence the action and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-triazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of formamidine acetate with acetic anhydride can yield this compound. The reaction typically requires heating and may involve catalysts to enhance the yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines .

Scientific Research Applications

3-Methyl-1,2,4-triazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1,2,4-triazine is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c1-4-5-2-3-6-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAQLPFCVVKMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178831
Record name 1,2,4-Triazine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24108-33-6
Record name 1,2,4-Triazine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024108336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Triazine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-methyl-1,2,4-triazine?

A1: this compound has the molecular formula C4H5N3S []. The theoretical equilibrium and X-ray crystallographic structures show a high level of agreement [].

Q2: Are there different conformers of this compound, and if so, which one is most stable?

A2: Theoretical calculations identified four different conformers of this compound []. The lowest energy conformer is present both in solid state and in mesitylene solution, as confirmed by dipole-moment measurements [].

Q3: How can this compound be synthesized with isotopic labeling?

A3: this compound-[4-15N] can be synthesized from acetonitrile-[15N] using established procedures []. This labeled compound was used to investigate the mechanism of its reaction with 1-diethylaminopropyne [].

Q4: How does this compound react with 1-diethylaminopropyne?

A4: this compound undergoes a Diels-Alder reaction with 1-diethylaminopropyne, specifically a Diels-Alder reaction with inverse electron demand []. This reaction yields 4-diethylaminopyrimidines [].

Q5: Have any derivatives of 1,2,4-triazine been investigated for biological activity?

A5: Yes, research has explored the blood platelet aggregation inhibitory activity of 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine (anitrazafen) []. This research led to the synthesis and evaluation of various 2,3-diarylpyrazine and 2,3-diarylpyridine derivatives, some of which exhibited more potent inhibitory activity than anitrazafen [].

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